Hypoxoside

Description

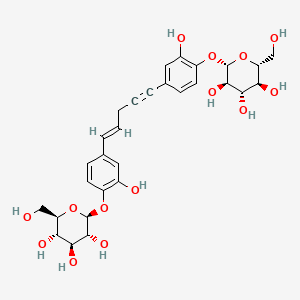

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34O14 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1 |

InChI Key |

NKCXUXCXXINIMN-LITNSJRUSA-N |

SMILES |

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Hypoxoside from Hypoxis hemerocallidea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxis hemerocallidea, commonly known as the African potato, has a rich history in traditional African medicine. Its therapeutic potential is largely attributed to the presence of hypoxoside, a norlignan diglucoside. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification, presents comparative data on various methodologies, and elucidates the molecular signaling pathways of its active metabolite, rooperol (B1679527). This document serves as a critical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: From Traditional Medicine to Modern Science

For centuries, the corms of Hypoxis hemerocallidea have been utilized in African traditional medicine for a wide range of ailments, including urinary tract infections, benign prostatic hyperplasia, and as an immune booster.[1] Scientific inquiry into the plant's medicinal properties began in the mid-20th century, leading to the landmark discovery of its principal bioactive compound, this compound.

This compound itself is largely considered a prodrug.[2] Upon oral ingestion, it is metabolized in the gut by β-glucosidases into its aglycone form, rooperol.[2][3] Rooperol is the biologically active molecule responsible for the antioxidant, anti-inflammatory, and anticancer effects associated with the consumption of Hypoxis hemerocallidea extracts.[2][3][4]

This guide provides a comprehensive technical overview of the methodologies involved in isolating and characterizing this compound, as well as an exploration of the molecular mechanisms through which its active form, rooperol, exerts its therapeutic effects.

Experimental Protocols: From Corm to Compound

The isolation and purification of this compound from Hypoxis hemerocallidea corms is a multi-step process that requires careful execution to ensure optimal yield and purity. The following sections detail a comprehensive protocol synthesized from established methodologies.

Plant Material and Preparation

Fresh corms of Hypoxis hemerocallidea are the primary source for this compound extraction. The corms should be thoroughly washed to remove any soil and debris. Once cleaned, they are peeled, grated, and then crushed using a mortar and pestle to increase the surface area for efficient solvent extraction.[5]

Extraction of this compound

Several solvents have been utilized for the extraction of this compound, with varying efficiencies. Chloroform (B151607), ethanol, methanol (B129727), and acetone (B3395972) have all been reported in the literature.[5][6] Based on comparative studies, polar solvents tend to yield higher quantities of the glycoside.

Recommended Protocol:

-

To the crushed corm material, add chloroform in a 1:1 (v/w) ratio.[5]

-

Vortex the mixture vigorously for 5 minutes.[5]

-

Allow the mixture to extract for 15 minutes at room temperature.[5]

-

Centrifuge the mixture at 3645 x g for 5 minutes to pellet the solid plant material.[5]

-

Carefully decant the supernatant.

-

Repeat the extraction process with the remaining plant material to maximize the yield.[5]

-

Combine the supernatants and evaporate the chloroform in vacuo to obtain the crude extract.[5]

-

Redissolve the dried extract in a minimal amount of methanol for further purification and analysis.[5]

Purification by Column Chromatography

The crude extract contains a mixture of compounds, including sterols, sterolins, and other glycosides, in addition to this compound. Column chromatography is a crucial step for the purification of this compound.

Protocol:

-

Prepare a silica (B1680970) gel column.

-

Load the concentrated methanolic extract onto the column.

-

Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

-

Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification

2.4.1. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a reliable and cost-effective method for the quantification of this compound.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of Chloroform:Methanol:Water (70:30:2 v/v/v) is commonly used.[7]

-

Sample Application: Apply standard solutions of this compound and the extracted samples as bands.

-

Development: Develop the plate in a saturated chamber until the solvent front reaches a desired height.

-

Detection: Visualize the plates under UV light at 254 nm. This compound typically appears as a dark band.

-

Quantification: Use a densitometer to scan the plates and quantify the amount of this compound by comparing the peak area of the sample to that of the standard curve. The retention factor (Rf) for this compound in this system is approximately 0.30.[7]

2.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and sensitive method for the quantification of this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A common isocratic mobile phase consists of acetonitrile (B52724) and water (20:80, v/v).

-

Detection: UV detection at 260 nm is suitable for this compound.[6]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Data Presentation: Comparative Analysis of Extraction Yields

The choice of extraction solvent significantly impacts the yield of this compound from Hypoxis hemerocallidea corms. The following tables summarize quantitative data from various studies, providing a clear comparison of different extraction methodologies.

| Extraction Solvent | Plant Material | This compound Content | Reference |

| Chloroform | H. hemerocallidea Corms | 12.27 µg / 5 mg of extract | [6] |

| Chloroform | H. stellipilis Corms | 7.93 µg / 5 mg of extract | [6] |

| Ethanol | H. sobolifera Corms | 60.66 µg / 5 mg of extract | [6] |

| Methanol | H. sobolifera Corms | 49.13 µg / 5 mg of extract | [6] |

| Acetone | H. sobolifera Corms | 60.35 µg / 5 mg of extract | [6] |

| Plant Species | Relative this compound Content (%) | Reference |

| H. gerrardii | 7.1 | [8] |

| H. argentea | 6.6 | [8] |

| H. filiformis | 6.6 | [8] |

| H. hemerocallidea | Lower than other species | [8] |

Signaling Pathways and Molecular Mechanisms

As previously mentioned, the biological activity of this compound is primarily mediated by its aglycone, rooperol. Rooperol has been shown to induce apoptosis in cancer cells and modulate inflammatory responses through various signaling pathways.

Rooperol-Induced Apoptosis

Rooperol triggers programmed cell death in cancer cells through a p53-dependent mitochondrial pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS).

References

- 1. Selective ROS-dependent p53-associated anticancer effects of the this compound derivative rooperol on human teratocarcinomal cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome and proteome of the corm, leaf and flower of Hypoxis hemerocallidea (African potato) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Toxicity of this compound Capped Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell survival or apoptosis: rooperol's role as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

The Pharmacology of Hypoxoside: A Technical Guide to its Natural Sources, Distribution, and Biological Activity in Hypoxis Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxoside, a norlignan diglucoside found in the corms of the Hypoxis genus, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound within various Hypoxis species. It details the experimental protocols for its extraction, isolation, and analysis, and explores the current understanding of its biological activity. A key focus is placed on its role as a prodrug, which is metabolized to the biologically active aglycone, rooperol (B1679527). This guide aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a characteristic secondary metabolite of the Hypoxis genus, commonly known as the African potato.[1][2] The primary source of this compound is the underground storage organ, the corm.[3] Its concentration and presence, however, vary significantly among different Hypoxis species and even within different parts of the same plant.

Distribution in Hypoxis Species

This compound has been identified in numerous Hypoxis species, primarily those found in Southern Africa.[4] Research indicates that while Hypoxis hemerocallidea is the most well-known and commercially utilized species, other species may contain higher concentrations of this compound.[3][4]

Table 1: Quantitative Data of this compound Content in Various Hypoxis Species (Corms)

| Hypoxis Species | This compound Content | Method of Analysis | Reference(s) |

| H. gerrardii | 7.1% (relative content) | HPLC | [3] |

| H. argentea | 6.6% (relative content) | HPLC | [3] |

| H. filiformis | 6.6% (relative content) | HPLC | [3] |

| H. acuminata | 4.8% (relative content) | HPLC | [3] |

| H. hemerocallidea | 12.27 µ g/5mg (chloroform extract) | HPLC | [5] |

| 3.9% (relative content) | HPLC | [3] | |

| H. stellipillis | 7.93 µ g/5mg (chloroform extract) | HPLC | [3] |

| H. iridifolia | 3.3% (relative content) | HPLC | [3] |

| H. parvifolia | 1.5% (relative content) | HPLC | [3] |

| H. sobolifera | Negligible/Not quantifiable (chloroform extract) | HPLC | [3] |

| H. obtusa | 5.37% (rhizomes) | Not specified | [3] |

Distribution within the Plant

Studies on Hypoxis hemerocallidea have shown that the corm contains the highest concentration of this compound.[6] The roots contain a smaller, yet quantifiable, amount, while the leaves have negligible levels of the compound.[6][7] This distribution is critical for sustainable harvesting and for ensuring the potency of medicinal extracts.

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for research and drug development. The following sections detail the commonly employed methodologies.

Extraction of this compound

A general workflow for the extraction of this compound from Hypoxis corms is outlined below. The choice of solvent is critical, with polar solvents being more effective for extracting the glycoside.

Methodology:

-

Sample Preparation: Freshly harvested Hypoxis corms are washed, sliced, and dried. Lyophilization (freeze-drying) has been shown to yield a higher this compound content compared to sun or shade drying.[3] The dried material is then ground into a fine powder.

-

Extraction: The powdered corm material is extracted with a suitable solvent. Methanol or aqueous acetone (B3395972) (e.g., 70%) are commonly used.[3] The extraction is typically performed by maceration or sonication.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for the quantification of this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions: A reverse-phase C18 column is typically used.[8][9]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 20:80, v/v) is effective for the separation of this compound.[8][9]

-

Detection: Detection is commonly performed using a UV detector at a wavelength of 260 nm or 293 nm.[10]

-

Quantification: A standard curve is generated using a pure this compound standard to quantify the amount in the plant extracts.[9]

2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254 are used.

-

Mobile Phase: A solvent system such as chloroform:methanol:water (70:30:2 v/v/v) can be used for development.[7]

-

Detection and Quantification: The plates are scanned with a densitometer at a specific wavelength (e.g., 257 nm), and the peak area is used for quantification against a standard calibration curve.[11]

Biological Activity and Signaling Pathways

The current body of scientific evidence strongly indicates that this compound primarily functions as a prodrug .[1][12] It is largely pharmacologically inactive on its own but is converted to its biologically active aglycone, rooperol , in the gut by the action of β-glucosidase enzymes.[6][13]

Direct Biological Effects of this compound

While the majority of the pharmacological activity is attributed to rooperol, some studies have suggested direct effects of this compound:

-

Immunomodulatory Effects: In vitro studies have shown that this compound can lower the levels of pro-inflammatory cytokines in macrophages.[3] This suggests a potential direct anti-inflammatory effect, although the precise signaling pathway is not yet fully elucidated.

-

Nanoparticle Synthesis: this compound has been utilized as a reducing and capping agent in the green synthesis of silver and gold nanoparticles.[6] The resulting nanoparticles have demonstrated antimicrobial and cytotoxic activities.[6]

Biological Effects of Rooperol

Rooperol, the active metabolite of this compound, has been shown to exert a range of biological effects, making it a compound of significant interest for drug development.

-

Anticancer Activity: Rooperol has demonstrated cytotoxic effects against various cancer cell lines.[7][14] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[7]

-

Antioxidant Activity: Rooperol is a potent antioxidant, capable of scavenging free radicals and reducing lipid peroxidation.[5]

-

Anti-inflammatory Activity: Rooperol has been shown to have anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[15]

Future Directions and Conclusion

This compound stands as a compelling natural product with significant therapeutic potential, primarily through its conversion to the active compound rooperol. This guide has provided a comprehensive overview of its natural sources, distribution, and the methodologies for its study. While the role of this compound as a prodrug is well-established, further research is warranted to fully understand any direct pharmacological effects and their underlying molecular mechanisms. For drug development professionals, the targeted delivery of β-glucosidase to tumor sites to convert this compound to rooperol in situ presents an exciting avenue for cancer therapy. The continued exploration of the Hypoxis genus is likely to unveil further insights into the therapeutic applications of this compound and its derivatives.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. The In Vitro Immunomodulatory Effects Of Gold Nanoparticles Synthesized From Hypoxis hemerocallidea Aqueous Extract And this compound On Macrophage And Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Health-Associated Phytochemical Compounds in Seven Hypoxis Species [scirp.org]

- 5. African potato (Hypoxis hemerocallidea): a systematic review of its chemistry, pharmacology and ethno medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and Toxicity of this compound Capped Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - this compound: a putative, non-toxic prodrug for the possible treatment of certain malignancies, HIV-infection and inflammatory conditions - The Institute of Development Studies and Partner Organisations - Figshare [opendocs.ids.ac.uk]

- 13. African potato (Hypoxis hemerocallidea): a systematic review of its chemistry, pharmacology and ethno medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro modulation of the innate immune response and phagocytosis by three Hypoxis spp. and their phytosterols [ouci.dntb.gov.ua]

The Biosynthetic Pathway of Hypoxoside via the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxoside, a norlignan diglucoside found in the corms of Hypoxis hemerocallidea (African Potato), is a compound of significant interest due to its potential therapeutic properties. Its biosynthesis is intrinsically linked to the shikimate pathway, a central route in plant primary metabolism for the production of aromatic amino acids. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, beginning from the primary metabolites of the shikimate pathway and proceeding through the phenylpropanoid pathway to the formation of the diarylpentanoid core structure of its aglycone, rooperol (B1679527). This guide synthesizes current knowledge, proposes a hypothetical pathway for the later, unelucidated steps, and provides detailed experimental protocols for the characterization of the enzymes involved. Quantitative data on this compound content in Hypoxis species are also presented.

Introduction

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] This pathway is the primary route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, fungi, and algae.[1] Phenylalanine, a direct product of the shikimate pathway, serves as the precursor for a vast array of secondary metabolites, including flavonoids, lignans, and, pertinently, the diarylpentanoid, this compound.[3]

This compound itself is a diglucoside of the aglycone rooperol.[4] The biosynthesis of this compound is initiated by the deamination of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. While the initial steps of the pathway are well-established, the precise enzymatic reactions leading to the formation of the diarylpentanoid skeleton of rooperol and its subsequent glycosylation to this compound in Hypoxis hemerocallidea are yet to be fully elucidated. This guide presents a comprehensive overview of the known and hypothesized steps in this important biosynthetic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

The Shikimate Pathway: Production of the aromatic amino acid precursor, L-phenylalanine.

-

The Phenylpropanoid Pathway: Conversion of L-phenylalanine to a C6-C3 phenylpropanoid unit.

-

Formation of the Diarylpentanoid Skeleton and Glycosylation: The hypothetical condensation of two phenylpropanoid-derived units to form the C6-C5-C6 rooperol backbone, followed by hydroxylation and glycosylation to yield this compound.

The Shikimate Pathway: Synthesis of L-Phenylalanine

The shikimate pathway is a well-characterized metabolic route. It begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through seven enzymatic steps to produce chorismate. Chorismate is a critical branch-point intermediate. For the synthesis of phenylalanine, chorismate is converted to prephenate by chorismate mutase. Prephenate then undergoes decarboxylation and dehydration by arogenate dehydratase to yield L-phenylalanine.

The Phenylpropanoid Pathway: From Phenylalanine to Cinnamic Acid Derivatives

The biosynthesis of this compound diverges from primary metabolism at L-phenylalanine and enters the phenylpropanoid pathway.

-

Deamination of Phenylalanine: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3]

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, Cinnamate-4-hydroxylase (C4H) .

Tracer studies have confirmed that phenylalanine and t-cinnamic acid are efficient precursors for at least one of the aryl moieties of this compound.[3] Interestingly, the same studies indicated that p-coumaric acid and caffeic acid were not efficiently incorporated into this compound, suggesting a possible deviation from the canonical phenylpropanoid pathway at this stage.[3]

Hypothetical Pathway for Rooperol and this compound Formation

The formation of the C6-C5-C6 diarylpentanoid skeleton of rooperol is the least understood part of the pathway. Based on the biosynthesis of structurally related diarylheptanoids like curcumin, a plausible hypothesis involves the activity of a Type III Polyketide Synthase (PKS) .

Hypothetical Steps:

-

Activation of a Phenylpropanoid Unit: A phenylpropanoid derivative, likely derived from cinnamic acid or a close analog, is activated to its corresponding Coenzyme A (CoA) thioester by a 4-Coumarate:CoA Ligase (4CL)-like enzyme .

-

Chain Extension: The PKS would then catalyze the condensation of this starter unit with one molecule of malonyl-CoA, leading to a diketide intermediate.

-

Condensation with a Second Phenylpropanoid Unit: A second phenylpropanoid-derived unit (as a CoA thioester) would then be condensed with the diketide intermediate, followed by decarboxylation, to form the diarylpentanoid skeleton. The loss of a carbon atom, as suggested by tracer studies, could occur during this condensation and cyclization process.[3]

-

Hydroxylation: The diarylpentanoid backbone would then undergo hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases , to introduce the hydroxyl groups present in rooperol.

-

Glycosylation: Finally, the hydroxyl groups of rooperol are glycosylated by UDP-glycosyltransferases (UGTs) , using UDP-glucose as the sugar donor, to produce this compound.

Quantitative Data

The concentration of this compound can vary significantly between different species of Hypoxis and even within the same species depending on various factors such as growing conditions and harvesting time.

| Species | Plant Part | This compound Content | Reference |

| Hypoxis hemerocallidea | Corms | 12.27 µ g/5mg of chloroform (B151607) extract | [4] |

| Hypoxis stellipilis | Corms | 7.93 µ g/5mg of chloroform extract | [4] |

| Hypoxis sobolifera var. sobolifera | Corms | Negligible | [4] |

| Hypoxis gerrardii | Corms | 7.1% relative content | [5] |

| Hypoxis argentea | Corms | 6.6% relative content | [5] |

| Hypoxis filiformis | Corms | 6.6% relative content | [5] |

| Hypoxis hemerocallidea | Corms | Lower relative content than other species | [5] |

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires the identification and characterization of the enzymes involved in the hypothetical steps. The following are detailed methodologies for key experiments.

Enzyme Extraction from Hypoxis hemerocallidea Corms

Objective: To obtain a crude protein extract containing active enzymes for subsequent purification and characterization.

Materials:

-

Fresh or frozen Hypoxis hemerocallidea corms

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM β-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Mortar and pestle

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Protocol:

-

Freeze approximately 10 g of fresh corm tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to 50 mL of ice-cold extraction buffer.

-

Stir the mixture on ice for 30 minutes.

-

Filter the homogenate through four layers of cheesecloth and then through one layer of Miracloth.

-

Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Use the crude extract immediately for enzyme assays or store at -80°C.

Assay for Polyketide Synthase (PKS) Activity

Objective: To detect PKS activity in the crude protein extract capable of forming a diarylpentanoid scaffold.

Materials:

-

Crude protein extract from H. hemerocallidea

-

Starter-CoA substrates (e.g., cinnamoyl-CoA, p-coumaroyl-CoA)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled extender unit)

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.0)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail and scintillation counter

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

Protocol:

-

Set up the reaction mixture in a final volume of 100 µL containing:

-

50 µL of crude protein extract (approx. 50-100 µg of protein)

-

10 µL of 10x Reaction Buffer

-

10 µL of 1 mM starter-CoA substrate

-

10 µL of 0.5 mM [2-¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)

-

20 µL of sterile water

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.

-

Extract the products by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and repeat the extraction.

-

Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in 20 µL of ethyl acetate and spot onto a TLC plate.

-

Develop the TLC plate in the chosen solvent system.

-

Visualize the radiolabeled products by autoradiography or a phosphorimager.

-

Scrape the radioactive spots from the plate and quantify the radioactivity by liquid scintillation counting.

Characterization of Cytochrome P450 Monooxygenase (Hydroxylase) Activity

Objective: To identify and characterize P450 enzymes responsible for hydroxylating the diarylpentanoid scaffold.

Materials:

-

Microsomal fraction prepared from H. hemerocallidea corms

-

Diarylpentanoid substrate (synthesized or isolated)

-

NADPH

-

Reaction Buffer: 50 mM potassium phosphate (pH 7.5)

-

HPLC system with a C18 column and a UV or MS detector

Protocol:

-

Prepare a microsomal fraction from the crude protein extract by ultracentrifugation (100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in reaction buffer.

-

Set up the reaction mixture in a final volume of 200 µL containing:

-

100 µL of microsomal suspension (approx. 100-200 µg of protein)

-

20 µL of 10x Reaction Buffer

-

10 µL of 1 mM diarylpentanoid substrate (dissolved in DMSO)

-

10 µL of 10 mM NADPH

-

60 µL of sterile water

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 50 µL of ice-cold acetonitrile.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

-

Analyze the supernatant by HPLC to detect the formation of hydroxylated products. Compare the retention times with authentic standards if available, or analyze the products by LC-MS to determine their mass.

Assay for UDP-Glycosyltransferase (UGT) Activity

Objective: To detect UGT activity responsible for the glycosylation of rooperol.

Materials:

-

Crude protein extract from H. hemerocallidea

-

Rooperol (aglycone substrate)

-

UDP-glucose (sugar donor)

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0)

-

HPLC system with a C18 column and a UV or MS detector

Protocol:

-

Set up the reaction mixture in a final volume of 50 µL containing:

-

20 µL of crude protein extract (approx. 20-50 µg of protein)

-

5 µL of 10x Reaction Buffer

-

5 µL of 10 mM rooperol (dissolved in DMSO)

-

5 µL of 10 mM UDP-glucose

-

15 µL of sterile water

-

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 50 µL of methanol.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Analyze the supernatant by HPLC to detect the formation of this compound. The product should have a different retention time than rooperol. Confirm the identity of the product by LC-MS.

Experimental and Logical Workflows

The elucidation of a novel biosynthetic pathway requires a systematic approach.

Conclusion

The biosynthesis of this compound originates from the shikimate pathway, with L-phenylalanine serving as the key precursor that enters the phenylpropanoid pathway. While the initial enzymatic steps are well-understood, the formation of the diarylpentanoid core of rooperol and its subsequent glycosylation remain to be definitively elucidated. The proposed involvement of a Type III polyketide synthase, cytochrome P450 monooxygenases, and UDP-glycosyltransferases provides a strong framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and characterization of these putative enzymes in Hypoxis hemerocallidea, which will be crucial for a complete understanding of this important medicinal compound's biosynthesis and for potential biotechnological applications.

References

- 1. From Green to Lab: Techniques for Efficient Plant Enzyme Isolation and Purification [greenskybio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. Analysis of Health-Associated Phytochemical Compounds in Seven Hypoxis Species [scirp.org]

The Biological Potency of Rooperol: A Technical Guide to its Activity Following Conversion from Hypoxoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxoside, a norlignan diglucoside predominantly found in the corms of the African potato (Hypoxis hemerocallidea), serves as a stable prodrug to the pharmacologically active aglycone, rooperol (B1679527). This conversion, facilitated by the enzymatic action of β-glucosidase, unlocks a spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of rooperol, detailing the conversion process from this compound, comprehensive experimental protocols for assessing its efficacy, and an exploration of the underlying signaling pathways.

Conversion of this compound to Rooperol

The transformation of the biologically inert this compound into the active rooperol is a critical step for its therapeutic action. This hydrolysis is catalyzed by β-glucosidase, an enzyme present in the human gut, which cleaves the two glucose moieties from the this compound molecule.[1][2] In a laboratory setting, this conversion can be replicated to produce rooperol for experimental use.

Experimental Protocol: Enzymatic Conversion

A general procedure for the enzymatic conversion of this compound to rooperol involves the following steps:

-

Dissolution of this compound: Dissolve purified this compound in a suitable buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to a final concentration that allows for efficient enzyme kinetics.

-

Enzyme Addition: Introduce β-glucosidase from a source like sweet almonds to the this compound solution. The enzyme-to-substrate ratio is a critical parameter that needs to be optimized for maximal conversion.

-

Incubation: Maintain the reaction mixture at an optimal temperature and pH for β-glucosidase activity, typically around 37°C and a pH between 5.0 and 6.0. The incubation period can range from several hours to overnight to ensure complete hydrolysis.

-

Reaction Termination and Extraction: Stop the enzymatic reaction, often by heat inactivation or by altering the pH. The more lipophilic rooperol can then be extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Purification: The extracted rooperol can be further purified using chromatographic techniques, such as column chromatography with silica (B1680970) gel or Sephadex, to yield a highly pure compound for biological assays.

Figure 1: Conversion of this compound to Rooperol.

Anticancer Activity of Rooperol

Rooperol has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] Its anticancer activity is primarily attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Rooperol

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | ~13-29 | [3] |

| MCF-7 | Breast Adenocarcinoma | ~13-29 | [3] |

| HT-29 | Colorectal Adenocarcinoma | ~13-29 | [3] |

| U937 | Histiocytic Lymphoma | Not explicitly stated, but apoptosis confirmed | [3] |

| BL6 | Mouse Melanoma | 10 | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of rooperol (e.g., in a range of 1 to 100 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of rooperol that inhibits cell viability by 50%.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

-

Cell Treatment: Treat cells (e.g., U937) with an IC50 concentration of rooperol for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 2: Workflow for assessing anticancer activity.

Signaling Pathways in Anticancer Activity

Studies indicate that rooperol induces apoptosis through the modulation of key signaling proteins. It has been observed to cause an increase in the levels of p21 and phosphorylated Akt (pAkt) and Bcl-2 (pBcl-2), alongside the activation of caspases-3 and -7.[3]

Figure 3: Rooperol-modulated anticancer signaling.

Anti-inflammatory and Antioxidant Activities

Rooperol exhibits potent anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.[7][11]

Quantitative Data: Antioxidant and Anti-inflammatory Markers

| Assay/Marker | Effect of Rooperol | Cell Line/System | Reference |

| FRAP Assay | Similar or greater potential than ascorbic acid | In vitro | [11] |

| ROS Production | Significantly increased | U937 cells | [11] |

| NO Production | Significantly increased | U937 cells | [11] |

| Phagocytosis | Significantly increased | U937 cells | [11] |

| iNOS Expression | Inhibition | Macrophages | [12][13][14] |

| COX-2 Expression | Inhibition | Macrophages | [11][12][13][14] |

Experimental Protocols

The FRAP assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16][17][18][19]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Sample Preparation: Prepare different concentrations of rooperol.

-

Reaction: Add a small volume of the rooperol sample to the FRAP reagent and incubate at 37°C for a short period (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm. The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as FeSO₄.

The production of ROS and NO in macrophages (e.g., differentiated U937 cells) can be measured using fluorescent probes.

-

Cell Culture and Differentiation: Culture and differentiate U937 cells into a macrophage-like phenotype using agents like PMA or 1,25(OH)₂D₃.

-

Treatment: Treat the cells with rooperol (e.g., 20 µg/mL) with or without an inflammatory stimulus like lipopolysaccharide (LPS).

-

Staining:

-

For ROS: Use a probe like DCFH-DA, which becomes fluorescent upon oxidation.

-

For NO: Use a probe like DAF-2 DA, which becomes fluorescent upon reacting with NO.

-

-

Analysis: Quantify the fluorescence intensity using flow cytometry or a fluorescence plate reader.

Signaling Pathways in Anti-inflammatory Activity

Rooperol's anti-inflammatory effects are mediated, in part, through the modulation of the NF-κB and MAPK signaling pathways. It is suggested to inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12][13]

Figure 4: Rooperol's role in anti-inflammatory signaling.

Conclusion

Rooperol, the active aglycone of this compound, exhibits a compelling profile of biological activities with significant therapeutic potential. Its demonstrated anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, position it as a promising candidate for further investigation in drug development. This technical guide provides a foundational understanding of rooperol's biological functions and the experimental methodologies required to explore its full therapeutic utility. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immunostep.com [immunostep.com]

- 11. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. louis.uah.edu [louis.uah.edu]

- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

Hypoxoside: A Technical Guide to its Role in Traditional African Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxoside, a norlignan diglucoside found in the corms of Hypoxis hemerocallidea (commonly known as the African Potato), is a prominent phytochemical in traditional African medicine.[1] For centuries, traditional healers have utilized extracts of the African Potato to treat a wide array of ailments, including cancers, inflammatory conditions, and infections.[1] This technical guide provides an in-depth overview of the scientific basis for these traditional uses, focusing on the chemistry, pharmacology, and mechanisms of action of this compound and its active aglycone, rooperol (B1679527). We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: From Traditional Medicine to Modern Science

Hypoxis hemerocallidea has a long and rich history of use in traditional African medicine, where it is employed to manage conditions such as benign prostatic hyperplasia, urinary tract infections, and as an immune-boosting tonic.[2][3] The primary bioactive constituent of the corm is this compound, which can be present in significant quantities.[1][3]

This compound itself is largely inactive. Upon oral ingestion, it acts as a prodrug, being hydrolyzed by β-glucosidases in the gut to its biologically active aglycone, rooperol.[4] Rooperol is a potent antioxidant and has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects, providing a scientific rationale for the traditional uses of the African Potato.[4]

Chemical and Pharmacokinetic Profile

Chemical Structure

This compound is a diglucoside of rooperol, with two glucose moieties attached to the phenolic hydroxyl groups. Rooperol is a symmetrical molecule with a central pent-1-en-4-yne bridge connecting two catechol rings.

Pharmacokinetics

Following oral administration, this compound is not detected in the bloodstream. Instead, it is metabolized to rooperol in the gut, which is then absorbed and undergoes extensive phase II metabolism to form glucuronide and sulfate (B86663) conjugates.[5] These metabolites are the primary circulating forms of the compound.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans

| Parameter | Value | Reference |

| Half-life (t½) | ||

| Major Metabolite | 50 hours | [6] |

| Minor Metabolites | 20 hours | [6] |

| Recommended Daily Dose (in a Phase I trial) | 2,400 mg of standardized Hypoxis extract | [6] |

Biological Activities and Mechanisms of Action

Anticancer Activity

Rooperol has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][7] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.[1][8]

Table 2: In Vitro Cytotoxicity of Rooperol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Adenocarcinoma | 13 - 29 | [9] |

| HT-29 | Colorectal Carcinoma | 13 - 29 | [9] |

| MCF-7 | Breast Adenocarcinoma | 13 - 29 | [9] |

| A549 | Lung Carcinoma | Not specified | [1] |

| H460 | Lung Carcinoma | Not specified | [1] |

Rooperol induces apoptosis through the activation of caspases, key executioners of programmed cell death.[1][8] Studies have shown an increase in the levels of activated caspase-3 and caspase-7 in rooperol-treated cancer cells.[1] This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]

Furthermore, rooperol can induce cell cycle arrest, primarily in the S-phase, preventing cancer cells from replicating their DNA and proliferating.[9] This is associated with an upregulation of the cell cycle inhibitor p21.[1] The activation of the Akt signaling pathway, a pro-survival pathway, has also been observed, suggesting a complex interplay between pro-apoptotic and survival signals in response to rooperol.[1]

Anti-inflammatory Activity

Traditional use of the African Potato for inflammatory conditions is supported by in vitro studies demonstrating the anti-inflammatory properties of its extracts.[11] The proposed mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as NF-κB.[12][13]

One of the mechanisms underlying the anti-inflammatory effect is the inhibition of protein denaturation.[14] Denaturation of proteins is a key event in the inflammatory process, and the ability of a compound to prevent this can be indicative of its anti-inflammatory potential.

Antioxidant Activity

Rooperol is a potent antioxidant, a property attributed to its catechol structure which can effectively scavenge free radicals. This antioxidant activity is believed to contribute to the overall therapeutic effects of African Potato extracts. Various in vitro assays, such as the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays, have been used to quantify this activity.[7][15]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general method for the extraction of this compound from the corms of Hypoxis hemerocallidea.

Protocol Details:

-

Plant Material Preparation: Fresh corms of Hypoxis hemerocallidea are washed, peeled, and grated.[16]

-

Extraction: The grated material is crushed using a mortar and pestle. Chloroform is added in a 1:1 (v/w) ratio.[16]

-

Separation: The mixture is vortexed for 5 minutes and then centrifuged at 3645 x g for 5 minutes at room temperature.[16]

-

Collection: The supernatant is collected, and the extraction process is repeated on the remaining plant material.[16]

-

Concentration: The combined supernatants are evaporated in vacuo to yield the crude extract.[16]

-

Purification (Optional): Further purification can be achieved using column chromatography.[17]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.

Protocol Details:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]

-

Treatment: Treat the cells with various concentrations of rooperol and incubate for 72 hours.[18]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[18]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[18]

-

IC50 Calculation: The IC50 value is calculated as the concentration of rooperol that inhibits 50% of cell growth.

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol Details:

-

Cell Preparation: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing, and incubate on ice for at least 30 minutes.[6][15]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

-

RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA.[6][15]

-

PI Staining: Add propidium iodide solution to the cells and incubate at room temperature.[6][15]

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Protocol Details:

-

Reaction Mixture: Prepare a reaction mixture containing the test sample (this compound or extract) at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).[19]

-

Incubation: Incubate the mixture at 37°C for 20 minutes.[19]

-

Heat Denaturation: Heat the mixture at 70°C for 5 minutes.[19]

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.[19]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[9]

Conclusion and Future Directions

This compound, through its conversion to rooperol, exhibits a remarkable spectrum of biological activities that provide a strong scientific basis for the traditional medicinal uses of the African Potato. The anticancer, anti-inflammatory, and antioxidant properties of rooperol make it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways of rooperol will provide a more complete understanding of its therapeutic effects.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to validate the preclinical findings and to establish the safety and efficacy of this compound and rooperol in animal models of various diseases.

-

Clinical Trials: Well-designed clinical trials are crucial to evaluate the therapeutic potential of standardized Hypoxis hemerocallidea extracts or purified this compound in humans for conditions such as cancer and inflammatory disorders.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals present in the African Potato could lead to the development of more effective polyherbal formulations.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on this compound and highlighting the promising avenues for future research in the development of novel therapeutics from this important traditional medicine.

References

- 1. Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pza.sanbi.org [pza.sanbi.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. louis.uah.edu [louis.uah.edu]

- 8. Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. igbmc.fr [igbmc.fr]

- 14. In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. graphviz.org [graphviz.org]

- 18. MTT (Assay protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

The Spectroscopic and Biological Characterization of Hypoxoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxoside, a prominent norlignan diglucoside found in the corms of Hypoxis hemerocallidea (African Potato), has garnered significant scientific interest for its potential therapeutic applications. Although largely inactive itself, its aglycone, rooperol (B1679527), exhibits a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of the signaling pathways it modulates through its active metabolite.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from UV-Visible, Infrared, Mass Spectrometry, and Nuclear Magnetic Resonance analyses.

Table 1: UV-Visible and Infrared Spectroscopic Data

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |

| UV-Visible Spectroscopy | λmax: 257-260 nm, 293-299 nm | Indicates the presence of a conjugated aromatic system.[1] |

| Infrared (IR) Spectroscopy | 1586 cm⁻¹, 1510 cm⁻¹ | Aromatic C=C stretching vibrations.[2] |

Table 2: Mass Spectrometry Data

| Ionization Method | Molecular Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| Electrospray Ionization (ESI-MS) | 605.1 | 443.1, 325.1 |

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

While complete, unambiguously assigned NMR data for this compound is not available in a single source, the following represents a compilation of reported chemical shifts.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aromatic Protons: 6.5 - 7.5 | Aromatic Carbons: 110 - 160 |

| Anomeric Protons (Glucose): 4.5 - 5.0 | Anomeric Carbons (Glucose): ~100 |

| Other Glucose Protons: 3.0 - 4.0 | Other Glucose Carbons: 60 - 80 |

| Alkene/Alkyne Protons: 5.5 - 6.5 | Alkene/Alkyne Carbons: 80 - 140 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented here is a general representation based on available literature.

Experimental Protocols

Isolation of this compound from Hypoxis hemerocallidea

This protocol describes a general method for the extraction and purification of this compound from the corms of Hypoxis hemerocallidea.[3]

Materials:

-

Fresh or dried corms of Hypoxis hemerocallidea

-

Methanol (B129727) (analytical grade)

-

Dichloromethane (DCM, analytical grade)

-

Silica (B1680970) gel 60 (for column chromatography)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Extraction:

-

Grind the corms into a fine powder.

-

Macerate the powdered material in methanol (e.g., 1:10 w/v) for 48 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of DCM and methanol).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (increasing methanol concentration).

-

Collect fractions and monitor the presence of this compound using TLC.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound from the silica gel column and concentrate them.

-

Dissolve the concentrated fraction in a methanol:water (1:1) mixture.

-

Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute with methanol:water (1:1) and collect fractions.

-

Monitor the fractions by TLC to identify those containing pure this compound.

-

-

Purity Confirmation:

-

Combine the pure fractions and evaporate the solvent.

-

Confirm the purity of the isolated this compound using HPLC and spectroscopic methods (NMR, MS).

-

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to assess the cytotoxic effects of rooperol, the active aglycone of this compound, on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Rooperol (dissolved in a suitable solvent like DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of rooperol in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of rooperol. Include a vehicle control (medium with the same concentration of DMSO used to dissolve rooperol) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of rooperol that inhibits cell growth by 50%).

-

Workflow for MTS Cytotoxicity Assay

References

Understanding the Cytotoxicity of Hypoxoside Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxis hemerocallidea, commonly known as the African potato, is a plant long utilized in traditional medicine for its purported anti-cancer properties.[1] The primary bioactive compound isolated from its corms is hypoxoside, a non-toxic norlignan diglucoside.[1][2][3] Emerging research has clarified that this compound functions as a prodrug, undergoing biotransformation into its cytotoxic aglycone, rooperol (B1679527).[2] This conversion, primarily facilitated by β-glucosidase enzymes in the colon, unleashes the therapeutic potential of the compound.[2]

Rooperol has demonstrated significant cytotoxicity against various cancer cell lines, though its clinical utility is hampered by rapid metabolism.[4][5] This has spurred research into the synthesis and evaluation of more stable and selective derivatives, including acetylated forms and nanoparticle-based delivery systems, to enhance therapeutic efficacy.[1][3] This technical guide provides a consolidated overview of the quantitative cytotoxicity data, detailed experimental methodologies, and the molecular signaling pathways associated with this compound derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is realized through its conversion to rooperol and can be further modulated through chemical derivatization or formulation. The following table summarizes the key quantitative data (IC50 values) from various studies, demonstrating the activity of these compounds against a range of cancer and normal cell lines.

| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Selectivity Index (SI) | Reference |

| Rooperol | BL6 | Mouse Melanoma | 10 µg/mL | Not Reported | [2] |

| HeLa | Cervical Adenocarcinoma | 13 - 29 µg/mL | Not Reported | [6] | |

| HT-29 | Colorectal Adenocarcinoma | 13 - 29 µg/mL | Not Reported | [6] | |

| MCF-7 | Breast Adenocarcinoma | 13 - 29 µg/mL | Not Reported | [6] | |

| Decaacetyl this compound (DAH) | MCF10A-NeoT | Premalignant Breast Epithelial | Significant toxicity at 150 & 300 µM | Selectively toxic vs. MCF-10A | [1] |

| MCF-10A | Normal Breast Epithelial | No significant effect | - | [1] | |

| This compound-AgNPs (HP-AgNPs) | U87 | Glioblastoma | 0.20 µg/mL | 9.58 (vs. HaCaT) | [3] |

| U251 | Glioblastoma | 0.55 µg/mL | 3.58 (vs. HaCaT) | [3] | |

| HaCaT | Normal Human Keratinocytes | 1.97 µg/mL | - | [3] | |

| H. hemerocallidea Extract-AgNPs (HE-AgNPs) | U87 | Glioblastoma | 0.81 µg/mL | 4.53 (vs. HaCaT) | [3] |

| U251 | Glioblastoma | 4.0 µg/mL | 0.92 (vs. HaCaT) | [3] | |

| HaCaT | Normal Human Keratinocytes | 3.67 µg/mL | - | [3] |

Note: AgNPs refer to Silver Nanoparticles. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line; a value greater than 2 is considered selective.[3]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of this compound derivatives relies on a series of standardized in vitro assays to quantify cell viability, cell death, and effects on the cell cycle.

Cell Viability and Metabolic Activity Assays

3.1.1 MTS Assay This colorimetric assay assesses cell metabolic activity as an indicator of viability.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of concentrations of the this compound derivative for a specified period (e.g., 24 hours).[1]

-

Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at 490 nm.

-

Analysis: Calculate cell viability as a percentage relative to an untreated or vehicle-treated control.

3.1.2 Trypan Blue Exclusion Assay This method distinguishes viable from non-viable cells based on membrane integrity.[1][7]

-

Cell Harvesting: Following treatment with the test compound, harvest adherent cells using trypsin and collect all cells (including detached ones from the supernatant).

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a light microscope within 5 minutes.

-

Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Apoptosis and Cell Death Assays

3.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Treatment & Harvesting: Treat cells in a 6-well plate and harvest as described for the Trypan Blue assay.

-

Washing: Wash the harvested cells with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC signal detects externalized phosphatidylserine (B164497) in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3.2.2 Caspase-Glo® 3/7 Assay This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade.[6]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.

Cell Cycle Analysis

3.3.1 Propidium Iodide Staining and Flow Cytometry This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).[6][8]

-

Cell Treatment & Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA in each cell.

-

Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Mechanism of Action and Signaling Pathways

The cytotoxic activity of rooperol, the active metabolite of this compound, is primarily executed through the induction of cell cycle arrest and apoptosis.[6][8] Studies have shown that cancer cells treated with rooperol exhibit a distinct arrest in the S-phase of the cell cycle, often accompanied by endoreduplication—a process of DNA replication without subsequent mitosis.[6] This cell cycle disruption is a critical trigger for programmed cell death.

The apoptotic process initiated by rooperol involves key modulators of cell survival and death pathways. An increase in the expression of the p21 protein, a potent cyclin-dependent kinase inhibitor, is observed, which corroborates the findings of cell cycle arrest.[6] Furthermore, rooperol treatment leads to the activation of executioner caspases, specifically caspase-3 and caspase-7, which are central to the dismantling of the cell during apoptosis.[6][8] The pathway also involves the modulation of the Akt/Bcl-2 signaling axis, with observed increases in phosphorylated Akt (pAkt) and phosphorylated Bcl-2 (pBcl-2), suggesting a complex regulatory network that ultimately culminates in cell death.[6]

Conclusion

This compound stands out as a promising prodrug, giving rise to the potently cytotoxic agent rooperol. Research into its derivatives has demonstrated that chemical modifications, such as the decaacetyl (DAH) derivative, can confer selective toxicity towards premalignant cells while sparing normal ones.[1] Furthermore, nanoformulations, like this compound-capped silver nanoparticles, significantly enhance cytotoxicity against aggressive cancer types such as glioblastoma.[3] The underlying mechanism of action is rooted in the induction of S-phase cell cycle arrest and subsequent apoptosis, orchestrated by the activation of key executioner caspases.[6][8] Future research focused on developing metabolically stable analogues of rooperol could pave the way for novel and effective cancer therapeutics.[4][5]

References

- 1. Assessment of this compound and its derivatives as anti-cancer drugs. [researchspace.ukzn.ac.za]

- 2. Morphological characterisation of the cell-growth inhibitory activity of rooperol and pharmacokinetic aspects of this compound as an oral prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and Toxicity of this compound Capped Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kosheeka.com [kosheeka.com]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Hypoxoside's Biological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxoside, a norlignan diglucoside predominantly found in the corms of Hypoxis hemerocallidea (African Potato), has garnered significant interest in the scientific community for its potential therapeutic applications. While traditional medicine has long utilized extracts of the African Potato for a variety of ailments, modern in vitro research is beginning to elucidate the molecular mechanisms underlying its biological activity. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant effects. A critical aspect highlighted throughout this guide is the role of this compound as a prodrug, which is enzymatically converted to its biologically active aglycone, Rooperol, to exert its effects.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation into this promising natural compound.

Data Presentation: Summary of In Vitro Biological Activities

The biological activities of this compound are intrinsically linked to its conversion to Rooperol. In many in vitro systems, this compound itself demonstrates limited to no activity. However, upon the addition of β-glucosidase, an enzyme that mimics the metabolic conversion in the gut, the potent effects of the resulting Rooperol are observed. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of Rooperol.

Table 1: Cytotoxicity of Rooperol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Adenocarcinoma | 13 - 29 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 13 - 29 | [1] |

| MCF-7 | Breast Adenocarcinoma | 13 - 29 | [1] |

| U937 | Histiocytic Lymphoma | Not specified | [1] |

| BL6 | Mouse Melanoma | 10 |

Table 2: Anti-Inflammatory Activity of Rooperol

| Assay | Cell Line | Parameter Measured | IC50 | Reference |

| Griess Assay | RAW 264.7 | Nitric Oxide Production | ~7.4 µM (for a similar compound) | [2] |

| Respiratory Burst | Human/Rat Leukocytes & Macrophages | Chemiluminescence | 1 - 10 µM | [3] |

Table 3: Antioxidant Activity of Rooperol

| Assay | Method | IC50 | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Not specified | |

| Ferric Reducing Ability of Plasma (FRAP) | Spectrophotometry | Potent activity | [4] |

Experimental Protocols

General Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro screening of this compound, beginning with an assessment of its cytotoxicity and progressing to more detailed mechanistic studies of its active form, Rooperol.

In Vitro Screening Workflow for this compound.

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Treatment: Prepare serial dilutions of this compound in culture medium. For experiments investigating the activity of Rooperol, pre-incubate the this compound solutions with β-glucosidase (e.g., from almonds, at a suitable concentration determined by preliminary experiments) for a specified time before adding to the cells, or add β-glucosidase directly to the wells along with this compound. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining